amino}thiophene-2-carboxamide CAS No. 1251565-82-8](/img/structure/B2901753.png)

N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

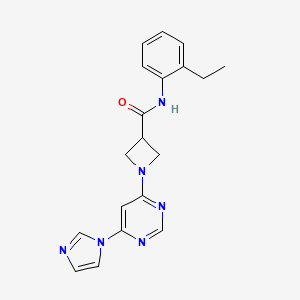

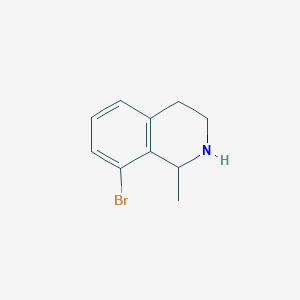

“N-cyclooctyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . Thiophene and its derivatives are important in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via a protection/deprotection strategy . This involves protecting certain functional groups during the reaction and then removing the protection afterwards .Scientific Research Applications

Antioxidant Activity

Thiophene derivatives, including VU0515066-1, have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases . The antioxidant activity is crucial in pharmaceuticals to prevent oxidative stress-related diseases.

Antibacterial Activity

VU0515066-1 has shown promising results in combating bacterial infections. It exhibits significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Thiophene derivatives are known to possess anticancer activities. VU0515066-1 could be involved in the synthesis of compounds that target cancer cells, inhibiting their growth and proliferation . Research in this area is vital due to the ongoing need for more effective cancer treatments.

Anti-inflammatory Applications

The compound’s structural similarity to other thiophene-based molecules suggests potential anti-inflammatory effects. Such properties are beneficial in treating chronic inflammatory diseases, including arthritis and asthma .

Material Science Applications

In the field of material science, thiophene derivatives like VU0515066-1 are used in the development of organic semiconductors. These materials are essential for creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), which are used in flexible displays and solar cells .

Molecular Docking Studies

VU0515066-1 can be used in molecular docking studies to understand the interaction between drugs and their target proteins. Such studies are crucial for drug design and development, helping to predict the binding affinity and activity of drug candidates .

Corrosion Inhibition

Thiophene derivatives are also applied as corrosion inhibitors in industrial chemistry. They protect metals from corroding, which is essential for extending the life of metal structures and components .

Kinase Inhibition

Kinases are enzymes that play a significant role in signaling pathways within cells. VU0515066-1 may act as a kinase inhibitor, which is important for treating diseases caused by dysregulated kinase activity, such as cancer .

properties

IUPAC Name |

N-cyclooctyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-23(29(25,26)18-12-10-17(27-2)11-13-18)19-14-15-28-20(19)21(24)22-16-8-6-4-3-5-7-9-16/h10-16H,3-9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLVOIIVCVEOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)

![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)

![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)

![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)